4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
4-Acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine scaffold fused to a substituted phenyl ring via a sulfonamide linkage. The compound’s structure includes:
- Thiazolo[5,4-b]pyridine core: A bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and anticancer activity .
- Sulfonamide group: A critical pharmacophore for targeting enzymes like phosphatidylinositol 3-kinase (PI3K) and receptor tyrosine kinases (e.g., c-KIT) .
- 4-Acetyl substituent: An electron-withdrawing group that may influence sulfonamide acidity and binding interactions .
- 2-Methylphenyl moiety: A hydrophobic substituent that could enhance target affinity through van der Waals interactions .
Properties
IUPAC Name |
4-acetyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-13-5-6-16(20-23-18-4-3-11-22-21(18)28-20)12-19(13)24-29(26,27)17-9-7-15(8-10-17)14(2)25/h3-12,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSQUWBFHFFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and pyridine derivatives under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits significant anticancer properties. The thiazolo[5,4-b]pyridine structure is associated with various anticancer mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to decreased tumor growth .
- Apoptosis Induction : Studies suggest that it can trigger apoptosis through mitochondrial pathways, enhancing the efficacy of existing chemotherapeutics .
Neurological Disorders
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders:
- Anticonvulsant Properties : Preliminary studies indicate that derivatives of thiazole compounds can exhibit anticonvulsant effects, making them candidates for further investigation in epilepsy treatment .
Antimicrobial Activity
Thiazole derivatives have shown promise as antimicrobial agents:
- Bacterial Inhibition : Some studies report that compounds with similar structures possess antibacterial properties against various pathogens . This opens avenues for developing new antibiotics.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Evren et al. (2019) | Developed novel thiazole-integrated compounds with strong selectivity against cancer cell lines. | Highlights the potential of thiazole derivatives in targeted cancer therapies. |
| PMC9268695 | Investigated the interaction of thiazole compounds with G protein-coupled receptors (GPCRs), suggesting allosteric modulation. | Indicates potential applications in drug design targeting GPCRs for various diseases. |
| PMC9817970 | Identified thiazolo[5,4-b]pyridine derivatives as effective inhibitors of c-KIT signaling pathways involved in certain cancers. | Suggests new therapeutic strategies for treating c-KIT positive tumors. |
Mechanism of Action
The mechanism by which 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazolo[5,4-b]Pyridine-Based c-KIT Inhibitors
Compounds with the thiazolo[5,4-b]pyridine scaffold have shown promise in overcoming imatinib resistance in c-KIT-driven cancers. Key comparisons include:
Key Takeaways :
PI3Kα Inhibitors with Sulfonamide Substituents
Thiazolo[5,4-b]pyridine derivatives bearing sulfonamide groups exhibit potent PI3Kα inhibition. Notable examples include:
Key Takeaways :
Pyrazole-Sulfonamide Hybrids as Anticancer Agents
Pyrazole-sulfonamide hybrids (e.g., compounds 2–8 in ) share structural motifs with the target compound but differ in core architecture:
Key Takeaways :
- Pyrazole-sulfonamide hybrids leverage dual-tail strategies for improved pharmacokinetics, whereas the target compound’s bicyclic core may prioritize kinase selectivity .
Biological Activity
The compound 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 423.5 g/mol . The structure incorporates a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O3S2 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 896679-72-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies suggest that the thiazolo[5,4-b]pyridine component may inhibit specific pathways involved in cancer progression and inflammation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of the PI3K pathway, which is crucial for cell growth and survival. In vitro assays have demonstrated significant inhibitory activity against PI3Kα with an IC50 value in the low nanomolar range (e.g., 3.6 nM) for related thiazolo derivatives .
- Anticancer Activity : Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma cells. The presence of the sulfonamide group enhances its anticancer properties by promoting apoptosis in tumor cells .
Biological Activities
The compound's biological activities can be categorized into several key areas:
- Antimicrobial Activity : Thiazole derivatives are recognized for their antimicrobial properties. The sulfonamide functionality contributes to this activity by disrupting bacterial folic acid synthesis.
- Anticancer Activity : The compound has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Certain thiazole-containing compounds have demonstrated anticonvulsant properties, suggesting potential applications in neurological disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| Thiazole Derivatives | Antimicrobial, Anticancer |
| Pyridine Derivatives | Antimicrobial, Antiviral |
| N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide | Antimicrobial |
What distinguishes this compound from other compounds is its unique combination of functional groups that may confer distinct pharmacological properties not present in similar compounds .
Case Studies
- Study on PI3K Inhibition : A study focused on the structure–activity relationship (SAR) of thiazolo derivatives indicated that modifications in the sulfonamide group significantly affected the inhibitory potency against PI3Kα .
- Cytotoxicity Evaluation : In vitro testing against various cancer cell lines revealed that compounds similar to this compound exhibited IC50 values less than those of standard treatments like doxorubicin, highlighting their potential as novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide to ensure high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the thiazolo[5,4-b]pyridine core and sulfonamide coupling. Key factors include:
- Reaction Solvents : Use polar aprotic solvents (e.g., DMF, dichloromethane) to stabilize intermediates and enhance solubility .
- Temperature Control : Maintain 80–100°C during cyclization to prevent side reactions .
- Microwave Assistance : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while improving yield by 15–20% .
- Purification : Flash chromatography with gradients of ethyl acetate/hexane (30–70%) ensures >95% purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., acetyl and sulfonamide groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at m/z 435.12 vs. calculated 435.10) .
- X-Ray Crystallography : Resolves bond angles and confirms fused heterocyclic geometry (e.g., dihedral angle of 12.8° between thiazole and pyridine rings) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial activity assessments focus on:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ values typically <1 µM for potent derivatives) .
- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
- Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of enzyme inhibition for this compound?
- Methodological Answer : Advanced techniques include:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys721 in EGFR) .
- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., Ki values <0.5 µM suggest high affinity) .
- Cellular Pathway Analysis : Western blotting to assess downstream targets (e.g., phosphorylation status of ERK or AKT in treated vs. untreated cells) .
Q. What strategies address selectivity challenges and off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling Panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Structure-Activity Relationship (SAR) : Modify the acetyl or sulfonamide groups to reduce affinity for non-target kinases (e.g., replacing acetyl with trifluoromethyl improves selectivity by 3-fold) .
- Cryo-EM/Co-Crystallization : Resolve compound-kinase complexes to optimize binding interactions (e.g., resolving π-π stacking with Phe856 in VEGFR2) .
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic Stability Tests : Use liver microsomes (human/rodent) to identify rapid degradation (e.g., t₁/₂ <30 minutes suggests need for prodrug design) .
- Pharmacokinetic Modeling : Calculate AUC and Cmax after IV/oral administration in rodents to correlate with in vitro IC₅₀ .
- Tumor Penetration Studies : Employ LC-MS to quantify compound levels in tumor vs. plasma, addressing bioavailability gaps .
Q. What computational tools are recommended for predicting drug-likeness and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to assess Lipinski’s rule compliance (e.g., logP <5, MW <500 g/mol) .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial membrane disruption risk) .
- Quantum Mechanical Calculations : Gaussian 16 to evaluate reactive metabolites (e.g., sulfonamide oxidation pathways) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on anticancer activity across similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem and ChEMBL, focusing on structural variations (e.g., thiazole vs. oxazole analogs show 10-fold differences in potency) .
- Experimental Replication : Repeat key assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- High-Throughput Screening (HTS) : Use dose-response curves (10 nM–100 µM) to confirm activity thresholds and eliminate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
